6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of anthracene, triazine, and hydrazone. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. It is characterized by its unique molecular structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Vilsmeier Formylation: The initial step involves the formylation of anthracene to produce 9-anthracenecarbaldehyde.
Hydrazone Formation: The 9-anthracenecarbaldehyde is then reacted with hydrazine derivatives to form the hydrazone linkage. This step typically requires acidic or basic conditions to facilitate the condensation reaction.
Triazine Coupling: The final step involves the coupling of the hydrazone with a triazine derivative, such as 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Biology: The compound can be employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarbaldehyde: A simpler derivative of anthracene with similar chemical properties.
4-Anilino-6-(4-methoxyanilino)-1,3,5-triazine: A triazine derivative with comparable reactivity.
Properties
Molecular Formula |
C31H25N7O |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-N-[(E)-anthracen-9-ylmethylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C31H25N7O/c1-39-25-17-15-24(16-18-25)34-30-35-29(33-23-11-3-2-4-12-23)36-31(37-30)38-32-20-28-26-13-7-5-9-21(26)19-22-10-6-8-14-27(22)28/h2-20H,1H3,(H3,33,34,35,36,37,38)/b32-20+ |
InChI Key |
FRDOFTLENUXWPT-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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